Ethenesulfonyl chloride

Description

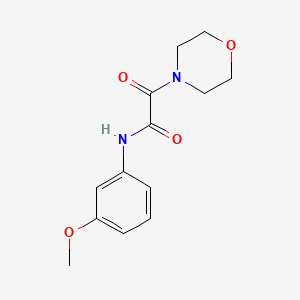

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO2S/c1-2-6(3,4)5/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOZNPPBKHYHQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6608-47-5 | |

| Record name | ethenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethenesulfonyl Chloride and Its Derivatives

Established Synthetic Routes to Ethenesulfonyl Chloride

The preparation of this compound can be achieved through several established chemical pathways, including direct chlorosulfonation, oxidation of sulfur compounds at lower oxidation states, and elimination reactions from saturated precursors.

Chlorosulfonation-Based Approaches

Chlorosulfonation represents a direct method for introducing a sulfonyl chloride group onto an organic substrate. While aromatic hydrocarbons react smoothly with chlorosulfonic acid to yield the corresponding sulfonyl chlorides, the reaction with alkenes like ethylene (B1197577) proceeds differently. pageplace.de Ethylene is readily absorbed by chlorosulfonic acid, but this reaction leads to the formation of ethyl chlorosulfonate rather than directly yielding this compound. pageplace.de

Further transformation of intermediates derived from sulfonation of ethylene derivatives is a viable, albeit indirect, pathway. This typically involves the initial formation of a saturated sulfonyl chloride, which can then undergo an elimination reaction to introduce the vinyl group, a strategy that is discussed in more detail in section 2.1.4.

Reactions Involving Sulfur at Lower Oxidation Levels

A common and effective strategy for the synthesis of sulfonyl chlorides involves the oxidative chlorination of sulfur-containing compounds where the sulfur atom is in a lower oxidation state. This includes substrates such as thiols, disulfides, and thioacetates. Various reagents and conditions have been developed for this transformation, often providing high yields and good functional group tolerance.

For instance, the oxidation of thiols and disulfides can be achieved using reagents like chlorine in the presence of water or N-chlorosuccinimide. researchgate.net These methods facilitate the conversion of the sulfur moiety directly to the sulfonyl chloride functional group. A prominent example of this approach applied to the synthesis of this compound is the preparation from divinyl disulfide, which is detailed in the following section.

Preparation from Divinyl Disulfide

A specific and high-yielding process for preparing this compound involves the reaction of divinyl disulfide with chlorine and water. google.com This method provides a direct route to the target compound from a readily available sulfur-containing starting material. The reaction is typically carried out at low temperatures to manage the reactivity of the components and the sensitivity of the product. google.com

The process involves dissolving divinyl disulfide in a suitable solvent, such as glacial acetic acid, along with a specific molar ratio of water. Gaseous chlorine is then introduced into the mixture. The optimal yield is achieved when using approximately 4 moles of water and 5 moles of chlorine for every mole of divinyl disulfide. google.com The reaction is exothermic and requires cooling to maintain a temperature between 0-40°C. google.com Following the reaction, the this compound can be isolated by adding ice-water, which causes the product to separate as an insoluble layer. google.com

Table 1: Reaction Parameters for Synthesis from Divinyl Disulfide google.com

| Parameter | Value/Condition |

|---|---|

| Starting Material | Divinyl disulfide |

| Reagents | Chlorine, Water |

| Stoichiometry | ~5 mols Cl₂ and ~4 mols H₂O per mol of divinyl disulfide |

| Solvent | Glacial acetic acid |

| Temperature | 0-40°C |

| Yield | Up to 65% |

Formation via Elimination Reactions from Substituted Ethanesulfonyl Chlorides

One of the most common and effective methods for synthesizing this compound is through the dehydrochlorination of 2-chloroethanesulfonyl chloride. rit.eduwikipedia.org This elimination reaction involves the removal of a hydrogen atom from the alpha-carbon and a chlorine atom from the beta-carbon, facilitated by a base, to form the carbon-carbon double bond of the vinyl group.

The reaction is typically performed using a non-nucleophilic organic base to prevent substitution reactions at the sulfonyl chloride group. Triethylamine (B128534) is a commonly used base for this purpose. The process involves treating 2-chloroethanesulfonyl chloride with the base in an inert solvent under controlled, often cooled, conditions to minimize potential side reactions such as polymerization of the highly reactive this compound product. rit.edu

Table 2: Dehydrochlorination of 2-Chloroethanesulfonyl Chloride rit.edu

| Parameter | Reagent/Condition |

|---|---|

| Starting Material | 2-Chloroethanesulfonyl chloride |

| Base | Triethylamine |

| Reaction Type | Dehydrochlorination (Elimination) |

| Key Transformation | Formation of C=C double bond |

Synthesis of Key this compound Derivatives

The synthetic utility of the this compound scaffold can be expanded by introducing substituents onto the vinyl group. Halogenated derivatives are of particular interest due to their modified reactivity and utility as synthetic building blocks.

Halo-substituted Ethenesulfonyl Chlorides (e.g., Chlorothis compound)

Halo-substituted ethenesulfonyl chlorides, such as 1-chlorothis compound, are important synthetic intermediates. 1-Chlorothis compound is a bench-stable oil that serves as a reagent in various transformations, notably as a precursor for generating acetylene (B1199291) under mild heating and in 1,3-dipolar cycloaddition reactions. enamine.net

The synthesis of these halo-substituted derivatives often involves modifications of the routes used for the parent this compound. For example, they can be prepared through elimination reactions of appropriately di- or tri-halogenated ethanesulfonyl chlorides. The specific placement of the halogen on the vinyl group depends on the substitution pattern of the starting saturated sulfonyl chloride. The precise synthetic pathways and conditions are tailored to achieve the desired halogenation pattern on the final this compound derivative.

β-Substituted Ethenesulfonyl Chlorides

The synthesis of β-substituted ethenesulfonyl chlorides, such as β-styrenesulfonyl chloride, can be achieved through a two-step process starting from the corresponding substituted ethylene, like styrene (B11656). This method involves the initial formation of a sulfonate salt, which is then converted to the desired sulfonyl chloride.

A well-documented procedure is the preparation of β-styrenesulfonyl chloride from styrene. First, styrene is sulfonated using a dioxane-sulfur trioxide complex. The resulting product is then treated with a sodium chloride solution to yield sodium β-styrenesulfonate. In the second step, the dried sodium β-styrenesulfonate is reacted with phosphorus pentachloride (PCl₅). The mixture is heated to liquefaction, which allows the conversion of the sulfonate to the sulfonyl chloride. The phosphorus oxychloride byproduct is removed by distillation under reduced pressure. The final product, β-styrenesulfonyl chloride, is then extracted and purified by crystallization. This procedure yields colorless needles of the product with a melting point of 88–90 °C.

Table 1: Synthesis of β-Styrenesulfonyl Chloride

| Step | Reactants | Reagents | Key Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1 | Styrene | 1. Dioxane-sulfur trioxide 2. Sodium chloride | 1. Below 10°C, then reflux 2. Aqueous solution | Sodium β-styrenesulfonate | Not specified |

Advanced Synthetic Strategies and Catalytic Approaches

Recent advancements in synthetic chemistry have provided sophisticated methods for preparing ethenesulfonyl derivatives, particularly the fluoride (B91410) analogues, which are valuable reagents in chemical biology and drug discovery. These strategies often employ catalytic systems to achieve high efficiency and selectivity.

The oxidative Boron-Heck reaction provides an efficient pathway to β-aryl/heteroaryl ethenesulfonyl fluorides. This palladium-catalyzed cross-coupling reaction uses arylboronic acids as coupling partners with ethenesulfonyl fluoride (ESF). The reaction is classified as an oxidative Heck variant because it is catalyzed by Pd(II) and requires an oxidant to regenerate the catalyst, distinguishing it from the traditional Pd(0)-catalyzed Mizoroki-Heck reaction.

One operationally simple method proceeds at room temperature without the need for ligands or additives, offering good chemoselectivity and yielding the E-isomer exclusively. Another approach utilizes a catalytic amount of Pd(OAc)₂ with an excess of an oxidant like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or silver(I) nitrate (B79036) (AgNO₃) in acetic acid to stereoselectively produce the (E)-β-arylethenesulfonyl fluorides in high yields. This method is notable for its broad substrate scope, including various N-, O-, and S-containing heteroaromatics.

Table 2: Oxidative Boron-Heck Coupling of Arylboronic Acids and Ethenesulfonyl Fluoride

| Catalyst | Oxidant | Solvent | Temperature | Key Features | Product Yield |

|---|---|---|---|---|---|

| Pd(OAc)₂ | DDQ or AgNO₃ | Acetic Acid | Not specified | Base-free, stereoselective for E-isomer | Up to 99% |

Radical fluorosulfonylation has emerged as a powerful strategy for synthesizing sulfonyl fluorides from readily available alkenes. These methods typically involve the generation of a fluorosulfonyl radical (FSO₂•), which then adds across the double bond of an alkene.

One approach utilizes sulfuryl chlorofluoride (FSO₂Cl) as an effective precursor for the fluorosulfonyl radical. In another method, the FSO₂• radical is generated under photoredox conditions, providing a general route to alkenyl sulfonyl fluorides, including structures that are difficult to access via traditional cross-coupling methods. This radical pathway can be extended to the late-stage functionalization of complex molecules like natural products.

A recently developed protocol enables the radical hydro-fluorosulfonylation of unactivated alkenes using 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) as a redox-active radical precursor. This organocatalytic method provides a facile route to aliphatic sulfonyl fluorides and can also be applied to alkynes, affording valuable (Z)-alkenylsulfonyl fluoride products with high stereoselectivity.

Table 3: Radical Fluorosulfonylation Approaches

| Radical Precursor | Conditions | Substrates | Products |

|---|---|---|---|

| Sulfuryl chlorofluoride (FSO₂Cl) | Not specified | Alkenes, Alkynes | Alkenylsulfonyl fluorides, trans-chloro/fluorosulfonylated products |

| Not specified | Photoredox catalysis | Alkenes | Alkenyl sulfonyl fluorides |

Electrochemical synthesis offers a mild and environmentally benign alternative for preparing sulfonyl fluorides. A prominent method involves the oxidative coupling of thiols or disulfides with potassium fluoride (KF), an inexpensive and safe fluoride source. This process avoids the need for stoichiometric chemical oxidants and catalysts.

The reaction is typically carried out in an undivided cell using inexpensive graphite (B72142) and stainless steel or iron electrodes. The process demonstrates a broad substrate scope, accommodating a variety of alkyl, benzyl, aryl, and heteroaryl thiols or disulfides, and even amino acids like cysteine. Kinetic studies show that the thiol is first rapidly oxidized to the corresponding disulfide, which is then converted into the sulfonyl fluoride.

Table 4: Electrochemical Synthesis of Sulfonyl Fluorides from Thiols/Disulfides

| Anode | Cathode | Fluoride Source | Key Conditions | Substrate Scope | Product Yield |

|---|

One-pot procedures provide an efficient and practical route to sulfonyl fluorides from more common sulfur-containing precursors like sulfonyl chlorides, sulfonates, or sulfonic acids.

The most common method is the direct halogen exchange of a sulfonyl chloride with a fluoride source. This is often accomplished using potassium fluoride (KF) or potassium bifluoride (KHF₂). The efficiency of this exchange can be enhanced by using a phase transfer catalyst, such as 18-crown-6-ether, in a solvent like acetonitrile (B52724).

More advanced one-pot methods start from sulfonates or sulfonic acids, avoiding the isolation of reactive sulfonyl chloride intermediates. A transition-metal-free protocol involves the reaction of sulfonates with cyanuric chloride to form the sulfonyl chloride in situ, which is then immediately treated with KHF₂ to yield the sulfonyl fluoride. This cascade process is facilitated by a phase transfer catalyst, such as tetra-n-butylammonium bromide (TBAB) for sulfonates or tetramethylammonium (B1211777) chloride (TMAC) for sulfonic acids.

Table 5: One-Pot Synthesis of Sulfonyl Fluorides

| Starting Material | Reagents | Catalyst | Key Features |

|---|---|---|---|

| Arenesulfonyl chloride | KF or KHF₂ | 18-crown-6-ether (optional) | Direct halogen exchange |

| Sulfonates | 1. Cyanuric chloride 2. KHF₂ | Tetra-n-butylammonium bromide (TBAB) | Transition-metal-free, cascade reaction |

Reaction Mechanisms and Theoretical Studies of Ethenesulfonyl Chloride

Nucleophilic Reactivity and Addition Mechanisms

The reactions of ethenesulfonyl chloride are dominated by its susceptibility to nucleophilic attack. Depending on the nucleophile and reaction conditions, this can occur either at the sulfur atom, leading to substitution, or at the β-carbon of the vinyl group in a conjugate addition. A key mechanistic pathway involves an initial vinylogous nucleophilic substitution, which precedes subsequent reactions.

In the presence of tertiary amines, the reaction of this compound with nucleophiles such as water or alcohols proceeds primarily through a mechanism known as vinylogous nucleophilic catalysis cdnsciencepub.comrsc.org. This pathway involves an initial attack of the amine catalyst not at the sulfur atom, but at the β-carbon of the ethenyl group . This SN2' type of attack is a distinguishing feature of its reactivity under these conditions cdnsciencepub.comcdnsciencepub.com.

The initial vinylogous substitution by a tertiary amine generates a highly reactive intermediate known as a cationic sulfene (B1252967) cdnsciencepub.com. This intermediate is central to the catalyzed reaction pathway. For instance, the reaction with pyridine (B92270) produces the pyridinio-substituted sulfene cdnsciencepub.comcdnsciencepub.com.

Once formed, this cationic sulfene intermediate can react further via two main pathways when a nucleophile like water is present:

Addition: The nucleophile can add to the sulfene, which upon deprotonation, forms a stable zwitterionic adduct, often referred to as a betaine (B1666868) cdnsciencepub.com.

Vinylogous Substitution: The nucleophile can attack the β-carbon, displacing the tertiary amine and leading to the formation of an alkenesulfonate anion after deprotonation. This latter process completes the catalytic cycle, regenerating the tertiary amine and representing a clear example of vinylogous nucleophilic catalysis cdnsciencepub.com.

The reaction of this compound (1) with alcohols in the presence of tertiary amines also proceeds through the formation of a sulfene intermediate (8), which then reacts with the alcohol to yield either an alkyl ethenesulfonate (B8298466) (5) or an alkyl betylate cdnsciencepub.com.

Tertiary amines, such as pyridine and trimethylamine, act as catalysts by initiating the SN2' attack to form the reactive cationic sulfene intermediate cdnsciencepub.comcdnsciencepub.com. The catalytic nature of this process is well-supported by kinetic and product composition studies cdnsciencepub.com.

Strong evidence for this catalytic role comes from studies using sterically hindered pyridine bases. For example, 2-substituted and 2,6-disubstituted pyridines show significantly lower reaction rates than would be expected based on their basicity (Brønsted relationship) cdnsciencepub.com. This steric hindrance impedes the initial attack at the vinyl carbon, thereby slowing the entire reaction.

| Amine Catalyst | Observed Retardation Factor |

|---|---|

| 2-Picoline | 8-fold |

| 2,6-Lutidine | ~2000-fold |

This dramatic rate decrease with hindered amines supports a mechanism where the amine directly participates in the rate-determining step via nucleophilic attack, rather than acting as a simple general base to activate a water molecule cdnsciencepub.com.

The use of isotopic labeling, particularly with deuterium (B1214612), has been instrumental in confirming the proposed reaction mechanisms for this compound cdnsciencepub.com. When the tertiary amine-catalyzed reaction is carried out in deuterium oxide (D₂O), the location of deuterium incorporation in the products provides definitive evidence for the cationic sulfene pathway cdnsciencepub.com.

Key findings from these studies include:

α-Monodeuteration in the Betaine: The betaine product formed in D₂O is found to be monodeuterated at the α-carbon (the carbon adjacent to the sulfonyl group) cdnsciencepub.com. This is consistent with the ketonization of a sulfene intermediate, where a deuteron (B1233211) is added from the solvent.

Lack of Deuteration in the Ethenesulfonate: Conversely, the ethenesulfonate anion product shows no deuterium incorporation from the solvent cdnsciencepub.com. This indicates that it is formed through a pathway that does not involve proton (or deuteron) transfer to the α-carbon, consistent with a direct vinylogous substitution on the cationic sulfene intermediate cdnsciencepub.com.

These labeling experiments provide strong support for a common cationic sulfene intermediate that partitions between two different reaction pathways to give the final products cdnsciencepub.comcdnsciencepub.com.

This compound is a highly reactive Michael acceptor due to the electron-withdrawing nature of the sulfonyl chloride group, which makes the carbon-carbon double bond highly electrophilic . This allows it to readily undergo conjugate addition reactions with a wide range of soft nucleophiles, including amines, thiols, and carbanions . This reactivity provides a straightforward method for introducing the 2-(chlorosulfonyl)ethyl group into various molecular structures.

In the absence of tertiary amine catalysts, the reaction of this compound with water (hydrolysis) primarily proceeds through a direct nucleophilic displacement on the sulfur atom to yield ethenesulfonic acid cdnsciencepub.com. However, a minor portion of the reaction (up to 15%) forms 2-hydroxyethanesulfonic acid. This minor product is believed to arise from the formation of a neutral sulfene intermediate (HOCH₂CH=SO₂) via the addition of water across the double bond, followed by rearrangement cdnsciencepub.com.

When alcohols react with this compound in the presence of a tertiary amine, the reaction gives a mixture of the corresponding alkyl ethenesulfonate and an alkyl betylate cdnsciencepub.com. As established through deuterium labeling, the major pathway (~80%) for this reaction involves the addition of the alcohol to the cationic sulfene intermediate generated by the amine catalyst cdnsciencepub.com. This confirms that even with alcohols as nucleophiles, the mechanism is dominated by the initial vinylogous attack of the amine catalyst.

| Reactant | Conditions | Major Product(s) | Minor Product(s) | Reference |

|---|---|---|---|---|

| Water | No amine catalyst (pH 4.0) | Ethenesulfonic acid (~90%) | 2-Hydroxyethanesulfonic acid (~10%) | cdnsciencepub.com |

| Water | Pyridine catalyst | Betaine (pyridinium adduct) | Ethenesulfonate salt | cdnsciencepub.com |

| Alcohol | Tertiary amine catalyst | Alkyl ethenesulfonate | Alkyl betylate | cdnsciencepub.com |

Michael Addition Reactions

Addition of Amines and Anilines

The reaction between this compound and amines or anilines proceeds through a nucleophilic addition mechanism. The carbon-carbon double bond in this compound is electron-deficient due to the strong electron-withdrawing nature of the sulfonyl chloride group. This makes the β-carbon susceptible to attack by nucleophiles like amines and anilines.

The general mechanism is a Michael-type addition where the nitrogen atom of the amine or aniline (B41778) acts as the nucleophile, attacking the β-carbon of the ethenesulfonyl group. This is followed by protonation of the resulting carbanion to yield the final adduct. The reaction is analogous to the well-documented reactions of amines with acyl chlorides, which proceed via a nucleophilic addition-elimination pathway. chemguide.co.ukyoutube.comdocbrown.infoshout.education In the case of this compound, the reaction is primarily an addition across the double bond.

Compared to its fluoride (B91410) analog, ethenesulfonyl fluoride (ESF), β-arylethenesulfonyl fluorides show weaker reactivity towards amine nucleophiles. nih.gov However, ESF itself is an excellent Michael acceptor. In a competition experiment with a secondary amine, ESF showed 100% conversion and selectivity over β-(4-nitrophenyl)ethenesulfonyl fluoride, highlighting its high reactivity. nih.gov The reaction of primary amines, such as ethanamine, with sulfonyl chlorides like benzenesulfonyl chloride results in the formation of N-alkyl sulfonamides. doubtnut.com Similarly, aromatic amines (anilines) react readily with various sulfonyl chlorides. semanticscholar.orgresearchgate.net The reaction is often exothermic and can proceed efficiently, sometimes even without a solvent or catalyst. semanticscholar.org

Table 1: Reactivity of Amines and Anilines with Sulfonyl Chlorides

| Amine/Aniline | Sulfonyl Chloride | Product Type | Observations | Reference |

|---|---|---|---|---|

| Primary Amine (e.g., Ethanamine) | Benzenesulfonyl Chloride | N-Alkyl Sulfonamide | Forms N-ethylbenzenesulfonamide. | doubtnut.com |

| Aniline | p-Toluenesulfonyl Chloride | N-Aryl Sulfonamide | Exothermic reaction, can proceed under solvent-free conditions. | semanticscholar.org |

| Secondary Amine (1-Phenyl piperazine) | Ethenesulfonyl Fluoride (ESF) | Michael Adduct | ESF is a highly reactive Michael acceptor. | nih.gov |

Oxa-Michael Addition with Carboxylic Acids (Ethenesulfonyl Fluoride analog)

While data specifically on this compound is limited, the reaction of its analog, ethenesulfonyl fluoride (ESF), with carboxylic acids provides significant insight. Carboxylic acids can participate in an oxa-Michael addition to ESF, which is an effective method for creating aliphatic sulfonyl fluorides. acs.org This conjugate addition of an oxygen nucleophile to the electron-deficient alkene is a key step. acs.orgsemanticscholar.org

A plausible mechanism for this reaction, promoted by copper(II) oxide (CuO), has been proposed. acs.org

Formation of Copper Complex: The carboxylic acid first reacts with CuO to generate a copper-alkoxide intermediate.

Coordination: This intermediate coordinates with ethenesulfonyl fluoride.

Michael Addition: A subsequent Michael addition occurs, leading to the formation of a new carbon-oxygen bond.

Isomerization: The final product is achieved through isomerization of the resulting intermediate.

Deuterium labeling experiments have confirmed that the proton from the carboxylic acid group is transferred to the α-carbon (the carbon adjacent to the sulfonyl fluoride group), which is consistent with an oxa-Michael addition pathway. acs.org This reaction demonstrates that carboxylic acids can serve as effective oxygen nucleophiles for addition to the activated double bond of ethenesulfonyl fluoride. acs.org

Stereoselectivity in Michael Additions (Ethenesulfonyl Fluoride analog)

Ethenesulfonyl fluoride (ESF) and its derivatives are powerful Michael acceptors, and their reactions can be controlled to achieve high stereoselectivity. researchgate.netnih.gov For instance, the enantioselective Michael-type addition of dialkyl malonates to β-arylethenesulfonyl fluorides can be achieved with high efficiency. researchgate.net

This reaction is effectively catalyzed by a tertiary amino-thiourea organocatalyst under high-pressure conditions (9 kbar). researchgate.net The use of high pressure is necessary because unsaturated sulfonyl fluorides are generally less electrophilic than other Michael acceptors like nitroalkenes. researchgate.net Despite this, the reaction proceeds to give chiral alkanesulfonyl fluorides in excellent yields and with high enantioselectivity.

Table 2: Enantioselective Michael Addition to β-Arylethenesulfonyl Fluorides

| Catalyst | Nucleophile | Conditions | Yield | Enantioselectivity (ee) | Reference |

|---|

The results indicate that even though the reaction requires forcing conditions, the mechanism of action for the organocatalyst is likely similar to that observed with more reactive substrates. The resulting chiral products are valuable as they can be further functionalized through reactions like Sulfur Fluoride Exchange (SuFEx). researchgate.net

Elimination Reactions and Sulfene Intermediates

Formation of Sulfenes from this compound

This compound can undergo elimination reactions in the presence of a base, such as a tertiary amine, to form a highly reactive intermediate known as sulfene (H₂C=SO₂). cdnsciencepub.com Sulfenes are unstable species that are typically generated in situ from alkanesulfonyl halides that possess at least one α-hydrogen. core.ac.ukmagtech.com.cn

In the case of this compound, the reaction with a tertiary amine promotes the formation of the sulfene intermediate. Studies involving the reaction of this compound with alcohols in the presence of tertiary amines have shown that the major reaction pathway (approximately 80%) proceeds through the formation of this sulfene. cdnsciencepub.com This intermediate is then trapped by the alcohol present in the reaction mixture.

E1cB Process for Sulfene Formation

The mechanism for the formation of sulfene from this compound is believed to proceed via an E1cB (Elimination Unimolecular conjugate Base) process. cdnsciencepub.com The E1cB mechanism is favored when a compound has a particularly acidic proton and a relatively poor leaving group. wikipedia.org

The proposed steps for the E1cB formation of sulfene from this compound are as follows:

Nucleophilic Attack: The tertiary amine first acts as a nucleophile, attacking the β-carbon of the this compound. This results in the formation of a zwitterionic intermediate, a pyridinio-sulfonyl chloride in the case of pyridine being the base. cdnsciencepub.com

Proton Abstraction: The base then abstracts an acidic α-proton from this intermediate, forming a carbanion. This is the rate-determining step. cdnsciencepub.comcore.ac.uk The resulting carbanion is the conjugate base of the starting material, which is characteristic of the E1cB pathway. wikipedia.orglibretexts.org

Elimination: The lone pair of electrons on the carbanion then expels the leaving group (the tertiary amine) to form the sulfene intermediate (H₂C=SO₂). cdnsciencepub.com

This mechanistic pathway is supported by deuterium labeling experiments and kinetic studies. cdnsciencepub.comcore.ac.uk

Sulfene Trapping Reactions

Once formed, the highly electrophilic sulfene intermediate rapidly reacts with any available nucleophiles in the reaction medium. These reactions are known as "sulfene trapping" reactions.

A common example is the trapping of sulfene by alcohols. When this compound is reacted in the presence of a tertiary amine and an alcohol like neopentyl alcohol, the generated sulfene is trapped by the alcohol. cdnsciencepub.com This trapping can result in two products:

Alkyl ethenesulfonate: The direct addition product.

Alkyl betylate: A zwitterionic adduct.

The composition of the product mixture from this pathway is identical to that obtained when starting from the pre-formed pyridinio-sulfonyl chloride adduct, providing strong evidence for the common sulfene intermediate. cdnsciencepub.com

Sulfenes can also be trapped in cycloaddition reactions. For example, sulfenes can act as a dienophile and react with 1-azadienes in a [4+2] cycloaddition to form functionalized thiazine-dioxide scaffolds. scirp.org This demonstrates the versatility of sulfene intermediates generated from precursors like this compound in forming complex heterocyclic systems.

Cycloaddition Reactions

This compound and its analogs are reactive dienophiles and dipolarophiles, participating in various cycloaddition reactions to form cyclic sulfonamides and related heterocyclic systems. These reactions are valuable in synthetic chemistry for constructing complex molecular architectures.

[2+2] Cycloaddition Reactions (Ethenesulfonyl Fluoride analog)

While specific studies on the [2+2] cycloaddition of this compound are not extensively detailed in the provided search results, the reactivity of its analog, ethenesulfonyl fluoride (ESF), provides significant insight into this class of reactions. ESF has been shown to participate in photocatalytic [2+2] cycloadditions with pyridones or isoquinolones, yielding cyclobutane-fused pyridinyl sulfonyl fluorides sigmaaldrich.com. This highlights the ability of the electron-deficient alkene in the ethenesulfonyl moiety to react with electronically excited alkenes.

Furthermore, a stable precursor to ethene-1,1-disulfonyl difluoride (EDSF), 1,1-bis(fluorosulfonyl)‐2‐(pyridin‐1‐ium‐1‐yl)ethan‐1‐ide, has been utilized in [2+2] cycloaddition pathways. This reagent reacts with alkynes in a "click chemistry" fashion to produce highly functionalized cyclobutenes substituted with two sulfonyl fluoride groups researchgate.netnih.gov. The reaction is noted for being rapid, straightforward, and highly efficient for generating these valuable four-membered ring carbocycles nih.gov.

| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Reference |

| Ethenesulfonyl Fluoride (ESF) | Pyridones or Isoquinolones | Photocatalytic [2+2] Cycloaddition | Cyclobutane-fused pyridinyl sulfonyl fluorides | sigmaaldrich.com |

| Ethene-1,1-disulfonyl difluoride (EDSF) precursor | Alkynes | [2+2] Cycloaddition | 1,1-Bissulfonylfluoride substituted cyclobutenes | researchgate.netnih.gov |

1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloadditions are concerted, six-pi-electron reactions that are highly effective for the synthesis of five-membered heterocyclic rings frontiersin.org. The electron-withdrawing nature of the sulfonyl chloride group activates the double bond of this compound, making it a competent dipolarophile for reactions with various 1,3-dipoles.

The reaction between activated alkenes and organic azides is a well-established method for synthesizing triazoline intermediates, which can then proceed to form other important nitrogen-containing heterocycles. The analog, ethenesulfonyl fluoride, has been shown to react with organic azides to form 1,2,3-triazoles nih.gov. This reaction proceeds through a 1,3-dipolar cycloaddition mechanism where the azide (B81097) acts as the 1,3-dipole and the vinyl group of the sulfonyl fluoride serves as the dipolarophile. The initial cycloadduct, a triazoline, is typically unstable and eliminates sulfur dioxide and fluoride to yield the aromatic triazole. A similar pathway is expected for this compound. Theoretical studies on related systems, such as the reaction between arylnitroolefins and benzyl- or phenylazides, suggest an asynchronous concerted 1,3-dipolar cycloaddition mechanism to form the unstable triazoline intermediate mdpi.com.

Diazo compounds, such as diazomalonates and diazomethane (B1218177), are versatile 1,3-dipoles used in the synthesis of nitrogen-containing heterocycles like pyrazoles and pyrazolines nih.govwikipedia.org. The 1,3-dipolar cycloaddition of a diazoalkane to an alkene leads to the formation of a pyrazoline ring wikipedia.org. For instance, the reaction of diazomethane with an activated alkene like trans-diethyl glutaconate is 100% regioselective, with the terminal nitrogen of the diazo compound bonding to the alpha-carbon of the ester wikipedia.org.

When an electron-poor dipolarophile such as this compound reacts with a diazocarbonyl compound, a pyrazoline intermediate is formed. These intermediates can be stable or can undergo further reactions, such as isomerization. For example, 1-pyrazolines can isomerize to the more stable 2-pyrazolines, especially when conjugation with an electron-withdrawing group is possible wikipedia.org. Asymmetric versions of these 1,3-dipolar cycloadditions have been developed using chiral Lewis acids to construct stereochemically complex spirocyclic pyrazolines from diazoacetates and α-methylene lactams nih.gov.

| 1,3-Dipole | Dipolarophile | Intermediate | Final Product Class | Key Feature |

| Organic Azide | Ethenesulfonyl halide | Triazoline | 1,2,3-Triazole | Elimination of SO₂ and halide nih.gov |

| Diazoalkane/Diazomalonate | This compound | 1-Pyrazoline | Pyrazoline/Pyrazole | High regioselectivity wikipedia.org |

Redox Chemistry and Radical Pathways

Hydride Reduction Reactions

The reduction of sulfonyl chlorides typically yields thiols or disulfides, depending on the reducing agent and reaction conditions. The use of strong hydride-donating agents like lithium aluminum hydride (LiAlH₄) is a common method for this transformation taylorfrancis.com. The general reaction involves the nucleophilic attack of a hydride ion on the sulfur center, leading to the displacement of the chloride ion and subsequent reduction of the sulfur atom.

In specific cases, the reaction can proceed through alternative pathways. For instance, certain γ-sulfone sulfonyl chlorides undergo reduction with lithium aluminum hydride to furnish ethyl sulfones, where the chlorosulfonyl moiety acts as a leaving group in an Sₙ2-type reaction researchgate.net. However, the more common outcome for the hydride reduction of simple alkyl or aryl sulfonyl chlorides is the formation of the corresponding mercaptan (thiol) taylorfrancis.comresearchgate.net. The reduction of this compound with a hydride source like LiAlH₄ would be expected to reduce the sulfonyl chloride group to a thiol, yielding ethenethiol, although this specific reaction is not detailed in the provided results.

| Reducing Agent | Substrate | Typical Product | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Sulfonyl Chlorides | Thiols (Mercaptans) | taylorfrancis.comresearchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | γ-Sulfone Sulfonyl Chlorides | Ethyl Sulfones | researchgate.net |

Radical Fluorosulfonylation Processes (Ethenesulfonyl Fluoride analog)

The study of ethenesulfonyl fluoride, an analog of this compound, has been pivotal in the development of novel synthetic methodologies, particularly through radical fluorosulfonylation. This approach has emerged as a powerful tool for the synthesis of sulfonyl fluorides, which are of high interest in disciplines like chemical biology and drug discovery. researchgate.net

Recent advancements have established radical fluorosulfonylation as an effective method for accessing alkenyl sulfonyl fluorides from alkenes and alkynes. nih.govacs.org A key development in this area is the generation of the fluorosulfonyl radical (FSO2•) under photoredox conditions. nih.gov This highly reactive intermediate was previously elusive due to its instability and the difficulty in its generation. nih.gov This radical approach provides a general pathway to various alkenyl sulfonyl fluorides, including structures that are challenging to synthesize using traditional cross-coupling methods. nih.gov

The process of radical hydro-fluorosulfonylation of alkenes has been achieved using precursors like 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI), which serves as an effective redox-active radical source. researchgate.net This methodology facilitates the synthesis of aliphatic sulfonyl fluorides from unactivated alkenes and has been applied to the late-stage modification of complex molecules such as natural products and peptides. researchgate.netnih.gov

Furthermore, the radical chloro-fluorosulfonyl difunctionalization of alkynes under photoredox conditions allows for the construction of β-chloro alkenylsulfonyl fluorides. nih.gov These compounds serve as versatile synthetic hubs. The chloride site can undergo a variety of transformations—including reduction, Suzuki coupling, Sonogashira coupling, and nucleophilic substitutions—while the sulfonyl fluoride group remains intact. nih.gov This versatility enables the synthesis of a wide array of previously difficult-to-access sulfonyl fluorides, such as cis-alkenylsulfonyl fluorides, dienylsulfonyl fluorides, and ynenylsulfonyl fluorides. nih.gov

Table 1: Summary of Radical Fluorosulfonylation Processes

| Process | Reactants | Radical Source/Conditions | Key Products | Significance |

| Radical Fluorosulfonylation of Alkenes | Alkenes | FSO2• radicals via photoredox catalysis | Alkenyl Sulfonyl Fluorides | Provides access to challenging structures and allows for late-stage functionalization. nih.gov |

| Radical Hydro-fluorosulfonylation | Alkenes, Alkynes | 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) | Aliphatic and Alkenyl Sulfonyl Fluorides | Offers a facile route from unactivated alkenes and high Z-selectivity for alkynes. researchgate.net |

| Radical Chloro-fluorosulfonylation | Alkynes | Photoredox catalysis | β-chloro Alkenylsulfonyl Fluorides (BCASF) | Creates versatile synthetic hubs for diverse sulfonyl fluoride synthesis. nih.gov |

Theoretical and Computational Studies of Reactivity

Theoretical and computational methods, particularly Density Functional Theory (DFT), have provided significant insights into the reactivity of sulfonyl chlorides, including this compound and its analogs. These studies are crucial for elucidating reaction mechanisms and understanding the factors that govern reactivity. dntb.gov.ua

DFT calculations have been employed to investigate nucleophilic substitution reactions at the tetracoordinate sulfur atom of sulfonyl chlorides. For instance, studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides, a related class of compounds, revealed that the reaction proceeds synchronously via a single transition state, consistent with an SN2 mechanism. dntb.gov.uamdpi.com Computational results, including calculated rate constants and activation parameters, have shown good correlation with experimental kinetic data. dntb.gov.uamdpi.com

Interestingly, these theoretical studies have also highlighted mechanistic differences based on the leaving group. While the chloride exchange in arenesulfonyl chlorides follows an SN2 pathway, the analogous fluoride exchange reaction is predicted to occur through a stepwise addition–elimination (A–E) mechanism, which involves the formation of a difluorosulfurandioxide intermediate. dntb.gov.ua For this compound itself, DFT calculations can be utilized to map out reaction pathways and reveal the transition states for nucleophilic substitutions, such as reactions with amines or alcohols. These computational models help in predicting reactivity and optimizing reaction conditions.

Table 2: Findings from Theoretical Studies on Sulfonyl Halide Reactivity

| System Studied | Computational Method | Reaction | Key Finding | Mechanism |

| Arenesulfonyl chlorides | Density Functional Theory (DFT) | Chloride-Chloride Exchange | Reaction proceeds via a single transition state. dntb.gov.uamdpi.com | SN2 |

| Arenesulfonyl fluorides (analog) | Density Functional Theory (DFT) | Fluoride-Fluoride Exchange | Reaction involves a high-coordinate sulfur intermediate. dntb.gov.ua | Addition-Elimination (A-E) |

| This compound | Density Functional Theory (DFT) | Nucleophilic Substitution | Can reveal transition states and validate proposed intermediates (e.g., sulfene). | Pathway Dependent (e.g., SN2) |

Applications of Ethenesulfonyl Chloride in Organic Synthesis

Building Block for Sulfonamide Synthesis

The reaction of ethenesulfonyl chloride with amines is a direct and widely used method for the preparation of vinyl sulfonamides. The sulfonyl chloride moiety serves as a highly reactive electrophilic site for nucleophilic attack by primary and secondary amines.

The synthesis of sulfonamides from this compound proceeds through the nucleophilic substitution of the chloride by an amine. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. cbijournal.comucl.ac.uk The general reaction is as follows:

CH₂=CHSO₂Cl + R¹R²NH → CH₂=CHSO₂NR¹R² + HCl

This method is applicable to a wide range of primary and secondary amines, allowing for the introduction of the vinylsulfonyl group into various molecular scaffolds. nih.gov The resulting vinyl sulfonamides are themselves useful intermediates, as the vinyl group can undergo further transformations, such as Michael additions or cycloadditions.

A common synthetic protocol involves dissolving the sulfonyl chloride in a suitable solvent like acetonitrile (B52724) and then slowly adding the amine. nih.gov The reaction mixture is often refluxed to ensure completion. nih.gov

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Primary Amine (RNH₂) | Pyridine | N-substituted vinylsulfonamide |

| This compound | Secondary Amine (R₂NH) | Triethylamine | N,N-disubstituted vinylsulfonamide |

Precursor for Sulfonate Esters

This compound serves as a key precursor in the synthesis of sulfonate esters, which are important functional groups in organic chemistry and are found in various biologically active molecules. researchgate.net The formation of sulfonate esters from this compound involves the reaction of the sulfonyl chloride with an alcohol in the presence of a base. eurjchem.com

This reaction is analogous to the formation of sulfonamides, with the alcohol acting as the nucleophile. The general transformation can be depicted as:

CH₂=CHSO₂Cl + ROH → CH₂=CHSO₂OR + HCl

A variety of alcohols, including primary and secondary alcohols, can be used in this reaction, leading to a diverse range of vinyl sulfonate esters. researchgate.net The reaction is often facilitated by an amine base to scavenge the HCl produced. eurjchem.com One-pot sulfonation-elimination reactions starting from 2-chloroethanesulfonyl chloride and an alcohol can also yield vinyl sulfonates in excellent yields. researchgate.net

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Primary Alcohol (RCH₂OH) | Amine Base | Primary alkyl vinylsulfonate |

| This compound | Secondary Alcohol (R₂CHOH) | Amine Base | Secondary alkyl vinylsulfonate |

| This compound | Phenol (ArOH) | Amine Base | Aryl vinylsulfonate |

Intermediate in the Synthesis of Vinyl Compounds (e.g., Ethenesulfonic Acid)

This compound is a key intermediate in the synthesis of various vinyl compounds. For instance, it can be hydrolyzed to produce ethenesulfonic acid. This highlights its role as a precursor to other important vinyl monomers. The synthesis of this compound itself can be achieved through methods such as the dehydrochlorination of 2-chloroethanesulfonyl chloride or the chlorination of divinyl disulfide. One historical method involves the reaction of divinyl disulfide with chlorine in a solution of acetic acid and water. google.com

The electron-withdrawing nature of the sulfonyl group makes the double bond of this compound highly electrophilic and susceptible to Michael-type conjugate additions. This reactivity allows it to be a precursor for a wide range of vinyl sulfone derivatives, which are significant motifs in medicinal chemistry. organic-chemistry.org

Utility in SuFEx Click Chemistry (via Ethenesulfonyl Fluoride)

While this compound itself is highly reactive, its fluoride (B91410) analog, ethenesulfonyl fluoride (ESF), has gained prominence as a key reagent in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. sigmaaldrich.comresearchgate.net this compound can be considered a precursor to ESF, with the conversion of sulfonyl chlorides to sulfonyl fluorides being a known transformation, often achieved using a source of fluoride ions. mdpi.com SuFEx chemistry is a set of near-perfect, reliable reactions for the rapid and modular assembly of chemical structures. nih.gov

Ethenesulfonyl fluoride (ESF) is a highly valuable "clickable" hub in SuFEx chemistry. monash.edu It readily participates in Michael addition reactions with a wide array of N, O, S, and C nucleophiles. sigmaaldrich.comsigmaaldrich.com This allows for the facile incorporation of the sulfonyl fluoride (SO₂F) moiety into molecules, which can then undergo further SuFEx reactions. sigmaaldrich.com The resulting sulfonyl fluoride is exceptionally stable yet will react with nucleophiles under specific conditions, making it a versatile connector. sigmaaldrich.comresearchgate.net

The general scheme for the use of ESF as a modular reactant is:

CH₂=CHSO₂F + Nu-H → Nu-CH₂CH₂SO₂F

This initial Michael addition creates a new molecule functionalized with a sulfonyl fluoride group, which can then be "clicked" with another molecule containing a suitable nucleophile (e.g., a silylated phenol) in a subsequent SuFEx reaction. nih.gov This two-stage process allows for the modular construction of complex molecules. nih.gov

The principles of SuFEx chemistry, for which ethenesulfonyl fluoride is a key player, have significant applications in bioconjugation and drug discovery. jk-sci.comnih.gov The stability of the sulfonyl fluoride group under physiological conditions, combined with its selective reactivity, makes it an ideal tool for these fields. nih.gov

In bioconjugation, SuFEx chemistry has been employed for the modification of biomolecules such as proteins and DNA. nih.govbohrium.com The ability to perform these reactions in aqueous media under mild conditions is a significant advantage. nih.govjk-sci.com

In drug discovery, SuFEx provides a powerful platform for the late-stage functionalization of drug candidates and the generation of large compound libraries for high-throughput screening. acs.orgnih.gov The modular nature of SuFEx allows for the rapid diversification of molecular scaffolds to explore structure-activity relationships. bohrium.com For example, converting phenolic drugs into their corresponding arylfluorosulfates via SuFEx has led to compounds with improved anticancer activity. acs.org

| Application Area | Key Feature of SuFEx with ESF Derivatives | Example |

| Bioconjugation | Biocompatible reaction conditions, selective modification of biomolecules. nih.govbohrium.com | Labeling of proteins and DNA for imaging and diagnostics. nih.gov |

| Drug Discovery | Late-stage functionalization, rapid library synthesis. acs.orgnih.gov | Modification of existing drugs to enhance potency, creation of diverse compound libraries for screening. acs.org |

Formation of Cyclic Structures

This compound and its fluoride analog are valuable reagents for the synthesis of various cyclic compounds, including sultones and sultams, which are important structural motifs in medicinal chemistry.

Beta-sultones (1,2-oxathietane-2,2-dioxides) are four-membered cyclic esters of hydroxysulfonic acids. While the direct cycloaddition of sulfur trioxide to fluoroolefins is a known method for producing fluorinated β-sultones, the use of ethenesulfonyl derivatives provides alternative pathways. pdx.edu For instance, the reaction of chloral (B1216628) with alkylsulfonyl chlorides can yield stable β-sultones. acs.org Although β-sultones with α-CH₂ groups can be unstable, those with electron-withdrawing groups exhibit exceptional stability. acs.org The synthesis of various sultone structures, including δ-sultones, has been successfully achieved through tandem reactions involving ethenesulfonyl fluorides. chemrxiv.orgchemrxiv.org For example, a cascade reaction of allyl ketones with ethenesulfonyl fluoride, catalyzed by a Brønsted base, yields γ-alkenylated δ-sultones through an intermolecular Michael addition followed by an intramolecular SuFEx process. chemrxiv.org

Beta-sultams, the nitrogen analogs of β-sultones, are cyclic sulfonamides that are also of significant interest as potential covalent enzyme inhibitors. acs.org A facile, one-pot procedure has been developed for the synthesis of β-sultams starting from β-aryl ethenesulfonyl fluorides. acs.org This method involves an initial oxidative boron-Heck cross-coupling to generate the β-aryl ethenesulfonyl fluoride, followed by the direct addition of a primary amine. acs.org The reaction proceeds via a Michael addition of the amine, which is thought to trigger a concerted reaction that expels the fluoride ion to form a transient sulfene (B1252967) intermediate. This intermediate then undergoes rapid intramolecular addition by the amine to form the four-membered β-sultam ring in high yield. acs.org

The table below details the one-pot synthesis of a β-sultam from a β-aryl ethenesulfonyl fluoride.

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Key Transformation |

| 1 | Aryl boronic acid, Ethenesulfonyl fluoride | Pd(OAc)₂, O₂, Na₂CO₃, DMF, 50 °C | β-Aryl ethenesulfonyl fluoride | Oxidative Boron-Heck Coupling acs.org |

| 2 | β-Aryl ethenesulfonyl fluoride | Excess primary amine (e.g., methylamine) | β-Sultam | Michael Addition / Intramolecular Cyclization acs.org |

Ethenesulfonyl fluoride (ESF) serves as a versatile building block for constructing more complex cyclic systems, including cyclobutane (B1203170) and pyrrolidine (B122466) derivatives. acs.orguni-muenchen.de An attempt to synthesize pyrazolines through a 1,3-dipolar cycloaddition between dimethyl diazomalonate and ESF unexpectedly led to a highly substituted cyclobutane derivative. uni-muenchen.de Mechanistic studies revealed that the reaction proceeds through a cascade of transformations. An initial cycloaddition forms a pyrazoline, which then extrudes nitrogen gas to generate a cyclopropane (B1198618) and an alkylidene malonate. The alkylidene malonate subsequently dimerizes during chromatographic purification to yield the final cyclobutane product. uni-muenchen.de This discovery opens a potential pathway to a variety of structurally diverse cyclobutanes. uni-muenchen.de

Reactions as an Acetylene (B1199291) Surrogate in 1,3-Dipolar Cycloadditions (Ethenesulfonyl Fluoride analog)

The 1,3-dipolar cycloaddition, or Huisgen cycloaddition, is a powerful method for synthesizing five-membered heterocyclic rings. nih.gov In these reactions, a 1,3-dipole reacts with a dipolarophile, typically an alkene or an alkyne. nih.gov Ethenesulfonyl fluoride (ESF) and its derivatives can function as effective dipolarophiles, in some contexts acting as synthetic equivalents or "surrogates" for acetylene. uni-muenchen.denih.gov

While acetylene is a fundamental 2π dipolarophile, its use can be complicated by its gaseous nature and reactivity. nih.gov ESF provides an activated alkene that can participate in similar cycloaddition reactions to produce heterocyclic systems that can be subsequently modified. The reaction of ESF with 1,3-dipoles like diazomalonates initially forms cycloadducts, such as pyrazolines, which are characteristic products of such cycloadditions. uni-muenchen.de The strong electron-withdrawing nature of the fluorosulfonyl group activates the double bond of ESF, making it a reactive partner in these transformations, analogous to the reactivity of the triple bond in acetylene dicarboxylates, which were used in early examples of 1,3-dipolar cycloadditions. nih.gov

Advanced Characterization Techniques in Ethenesulfonyl Chloride Research

Spectroscopic Methods for Product Identification and Mechanistic Studies

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing detailed structural and electronic information essential for understanding the transformations of ethenesulfonyl chloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution. For this compound and its derivatives, 1H, 13C, and 19F NMR are indispensable.

1H and 13C NMR: These techniques are fundamental for mapping the proton and carbon frameworks of molecules. In derivatives of this compound, such as N-vinyl sulfonamides, the vinyl protons (CH=CH₂) typically appear as a complex set of multiplets in the 1H NMR spectrum due to geminal, cis, and trans couplings. The chemical shifts of these protons are influenced by the electronic nature of the rest of the molecule. Similarly, the vinyl carbons give characteristic signals in the 13C NMR spectrum. In some instances, the NMR spectra of vinylsulfonyl products can be affected by rotameric broadening, even at elevated temperatures, due to restricted rotation around the N-S bond. whiterose.ac.uk For complex mixtures or to resolve overlapping signals, two-dimensional NMR techniques like HSQC and HMBC can be employed to characterize byproducts.

19F NMR: This technique is invaluable when fluorine-containing reagents are used or when fluorinated derivatives are synthesized. Given its 100% natural abundance and high sensitivity, 19F NMR is highly effective for monitoring reaction progress and characterizing products. For example, online ¹⁹F NMR has been used to investigate reaction conditions in the synthesis of sulfonyl chlorides in real-time. researchgate.net The large chemical shift dispersion in 19F NMR allows for subtle differences in the electronic environment of the fluorine nucleus to be detected, making it a powerful tool for mechanistic investigations and for the analysis of complex product mixtures. core.ac.uk

Table 1: Representative NMR Data for a Vinylsulfonamide Derivative This interactive table provides typical chemical shift and coupling constant values for a derivative of this compound.

| Nucleus | Atom | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| 1H | Ar-H | 7.35 – 7.05 | m (multiplet) | - |

| 1H | NH | 7.99 | s (singlet) | - |

| 13C | C =C | Not specified | - | - |

| 13C | C=C | Not specified | - | - |

| 13C | Ar-C | Not specified | - | - |

Source: Data derived from a study on the synthesis of macrocyclic sulfonamides, where NMR spectra were affected by rotameric broadening. whiterose.ac.uk

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it ideal for analyzing volatile compounds in complex mixtures.

In the context of this compound research, GC/MS is used to identify the various isomers of chlorinated and sulfochlorinated products that may form during synthesis. core.ac.uk However, some sulfonyl chlorides can be thermally unstable and may degrade in the hot GC injector. core.ac.uk In such cases, they can be converted into more thermally stable derivatives, such as N,N-diethylsulfonamides, prior to analysis. core.ac.uk

The mass spectrometer fragments the molecules eluting from the GC column into characteristic patterns. The mass spectrum of a sulfonyl chloride or its derivatives provides a molecular ion peak (or related adducts) and a series of fragment ions. cdnsciencepub.comnih.gov For instance, the fragmentation of sulfonamides under mass spectrometry conditions has been studied to understand the dissociation pathways, which is crucial for structural confirmation. nih.gov Different ionization techniques, such as electron impact (EI), positive chemical ionization (PCI), and negative chemical ionization (NCI), can be used to obtain complementary structural information. core.ac.uk

Kinetic Studies for Reaction Rate Determination

Kinetic studies provide quantitative data on reaction rates and are fundamental to understanding reaction mechanisms and optimizing conditions. The solvolysis (reaction with the solvent) of sulfonyl chlorides is a well-studied area.

The rates of these reactions are often determined by monitoring the production of acid over time using a conductimetric method. cdnsciencepub.com It is generally accepted that the solvolysis of most sulfonyl chlorides, including arenesulfonyl and styrenesulfonyl chlorides, proceeds through a bimolecular SN2-type mechanism. mdpi.comnih.gov This is supported by analyses using the extended Grunwald-Winstein equation, which correlates the reaction rate constant with the solvent's nucleophilicity (N) and ionizing power (Y). mdpi.comkoreascience.kr For sulfonyl chlorides, the sensitivity to solvent nucleophilicity (l) is typically high, and the sensitivity to solvent ionizing power (m) is moderate, consistent with an SN2 pathway where bond formation is significant in the transition state. mdpi.comkoreascience.kr

Kinetic Solvent Isotope Effects (KSIE) are also a powerful mechanistic probe. For example, the solvolysis of trans-β-styrenesulfonyl chloride, a related vinylsulfonyl chloride, exhibits KSIE values of 1.46 in H₂O/D₂O and 1.76 in MeOH/MeOD, which are typical for an SN2 mechanism in sulfonyl chloride solvolysis. mdpi.com These values indicate that the O-H (or O-D) bond of the solvent is being broken in the rate-determining step, often implicating general-base catalysis by a second solvent molecule. koreascience.kr

Table 2: Factors Influencing Reaction Rate in Sulfonyl Chloride Solvolysis This interactive table outlines key factors that affect the rate of reactions involving sulfonyl chlorides.

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Solvent Nucleophilicity | Higher nucleophilicity increases the rate. | Consistent with an SN2 mechanism where the solvent acts as the nucleophile attacking the sulfur center. mdpi.comkoreascience.kr |

| Solvent Ionizing Power | Higher ionizing power moderately increases the rate. | Helps to stabilize the developing negative charge on the leaving group (chloride) in the transition state. mdpi.comkoreascience.kr |

| Substituent Effects | Electron-withdrawing groups on an aryl ring generally increase the rate. | Makes the sulfur atom more electrophilic and susceptible to nucleophilic attack. nih.gov |

| Leaving Group | The nature of the halide can influence the rate. | The strength of the sulfur-halogen bond affects the ease of bond cleavage. |

| Temperature | Increasing temperature increases the rate. | Provides the necessary activation energy for the reaction to overcome the energy barrier. |

Source: Compiled from kinetic studies on arenesulfonyl and related sulfonyl chlorides. mdpi.comnih.govkoreascience.kr

Crystallographic Analysis (e.g., X-ray Diffraction for related compounds)

X-ray crystallography provides the most definitive structural information for a crystalline compound, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. lsuhsc.edu While obtaining a single crystal of the reactive liquid this compound is challenging, its stable, solid derivatives are frequently characterized using this technique.

The crystal structure of a product derived from a reaction with this compound provides unambiguous proof of its chemical connectivity and stereochemistry. For instance, X-ray analysis has been used to confirm the structure of complex chiral pyrrolidine-3-sulfonyl fluorides synthesized from ethenesulfonyl fluorides. researchgate.net It has also been used to verify the structures of various addition products resulting from the reaction of sulfonyl chlorides with cyclic imines. researchgate.net This level of detail is critical for confirming proposed reaction mechanisms and for understanding the stereochemical outcomes of reactions. The resulting structural data, including atomic coordinates and bond parameters, are often deposited in crystallographic databases for public access.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N,N-diethylsulfonamides |

| trans-β-Styrenesulfonyl chloride |

| Methanol |

| Benzenesulfonyl chloride |

| p-Nitrobenzenesulfonyl chloride |

| α-Toluenesulfonyl chloride |

| 4-(Acetylamino)-1-naphthalenesulfonyl chloride |

| N-vinyl sulfonamides |

| Pyrrolidine-3-sulfonyl fluorides |

Future Research Directions and Unexplored Avenues for Ethenesulfonyl Chloride

Ethenesulfonyl chloride, a compact and highly reactive chemical entity, stands at the cusp of significant advancements in both fundamental research and applied sciences. Its unique bifunctionality, combining the electrophilic sulfonyl chloride group with a reactive vinyl moiety, provides a rich platform for future exploration. The trajectory of research is poised to move beyond foundational reactivity studies towards more sophisticated and sustainable applications. This article outlines key future research directions and unexplored avenues, focusing on green chemistry, catalytic methods, novel applications, and computational modeling.

Q & A

What are the common synthetic routes for ethenesulfonyl chloride, and how can its purity be validated in academic research?

This compound is typically synthesized via sulfonation of ethylene derivatives or halogenation of ethenesulfonic acid. Key characterization methods include 1H/13C NMR (to confirm vinyl and sulfonyl groups), FT-IR (S=O stretching at ~1350–1160 cm⁻¹), and mass spectrometry (molecular ion peak at m/z 126.56). Purity assessment requires elemental analysis (C, H, S, Cl) and HPLC with UV detection (λ ~210 nm). Ensure anhydrous conditions during synthesis to avoid hydrolysis . For reproducibility, document reaction parameters (temperature, solvent, stoichiometry) as per IUPAC guidelines .

What safety protocols are critical when handling this compound in laboratory settings?

Use chemical fume hoods for all procedures to mitigate inhalation risks. Wear nitrile gloves , goggles , and lab coats to prevent skin/eye contact. Store the compound in a desiccator under inert gas (argon/nitrogen) to limit moisture exposure. Emergency measures include immediate rinsing with water (15+ minutes for skin/eyes) and neutralization spills with sodium bicarbonate . Note that no occupational exposure limits exist, necessitating strict adherence to institutional safety guidelines .

How can researchers address this compound’s instability during storage and reactions?

Instability arises from hydrolysis susceptibility. Store at −20°C in amber vials with molecular sieves. For reactions, use dry solvents (e.g., THF, DCM) and inert atmospheres (glovebox/Schlenk line). Monitor degradation via TLC or in-situ IR ; unexpected precipitates may indicate sulfonic acid byproducts. Pre-cool reagents to 0–5°C before exothermic reactions .

What mechanistic insights are key for optimizing this compound in nucleophilic substitutions?

The sulfonyl chloride group acts as an electrophile, reacting with amines or alcohols. Kinetic studies using stopped-flow techniques or DFT calculations can reveal transition states. For SN2 pathways, track leaving group effects (e.g., chloride vs. fluoride). Trapping intermediates (e.g., sulfene) with diazomethane validates proposed mechanisms .

How does solvent choice influence this compound’s reactivity in cross-coupling reactions?

Polar aprotic solvents (DMF, DMSO) enhance electrophilicity but risk side reactions (e.g., solvolysis). Non-polar solvents (toluene) slow reactivity, favoring controlled additions. Screen solvents via high-throughput experimentation (HTE) and correlate results with Kamlet-Taft parameters (polarity, hydrogen-bonding). Include controls with deuterated solvents to monitor kinetic isotope effects .

How should researchers resolve contradictions in reported reactivity data for this compound?

Discrepancies may stem from impurities (e.g., residual HCl) or moisture. Replicate experiments using standardized protocols (e.g., anhydrous Na2SO4 drying). Cross-validate findings via collaborative interlaboratory studies and consult computational models (e.g., COSMO-RS ) to predict reactivity under varying conditions. Publish raw data (e.g., in supplementary files) for transparency .

What experimental designs are recommended for studying this compound’s stability under extreme pH or temperature?

Conduct accelerated stability studies :

- pH variation : Dissolve in buffered solutions (pH 2–12) and monitor degradation via UV-Vis (λmax shifts) or LC-MS .

- Thermal stress : Use DSC/TGA to identify decomposition thresholds (>80°C).

- Light exposure : Irradiate under UV/visible light and quantify photoproducts with GC-MS .

Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase provides high resolution. For trace analysis, employ GC-MS (after derivatization with diazomethane) or ion chromatography (sulfate quantification post-hydrolysis). Validate methods using NIST reference standards .

How can researchers identify and mitigate byproduct formation in this compound-mediated sulfonations?

Common byproducts include ethenesulfonic acid (from hydrolysis) and polysulfonates (from overreaction). Use in-situ quenching (e.g., with pyridine) and characterize byproducts via 2D NMR (HSQC, HMBC) or X-ray crystallography . Optimize stoichiometry using Design of Experiments (DoE) to minimize side reactions .

What purification strategies are effective for isolating this compound from reaction mixtures?

Low-temperature distillation (bp 164°C at 760 mmHg) under reduced pressure minimizes thermal degradation. For polar impurities, use flash chromatography (silica gel, hexane/ethyl acetate). Confirm purity via melting point analysis (if crystalline) and Karl Fischer titration (water content <0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.